
8-Chloro-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one is a heterocyclic compound with a molecular formula of C12H10ClN3O and a molecular weight of 247.68 g/mol . This compound is part of the pyrimidoquinazolinone family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 8-Chloro-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-amino-5-chlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Chloro-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
8-Chloro-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one is unique due to its specific structure and the presence of a chlorine atom at the 8th position. Similar compounds include:
2-Methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one: Lacks the chlorine atom.
8-Bromo-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one: Contains a bromine atom instead of chlorine.
8-Fluoro-2-methyl-1,6-dihydro-4H-pyrimido(2,1-b)quinazolin-4-one: Contains a fluorine atom instead of chlorine.
Properties
CAS No. |
66424-86-0 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
8-chloro-2-methyl-6,11-dihydropyrimido[2,1-b]quinazolin-4-one |
InChI |
InChI=1S/C12H10ClN3O/c1-7-4-11(17)16-6-8-5-9(13)2-3-10(8)15-12(16)14-7/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
VNTGHFCUTLWXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CC3=C(C=CC(=C3)Cl)NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
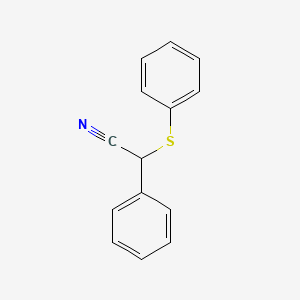

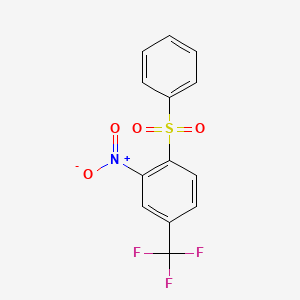
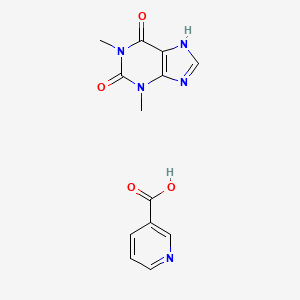
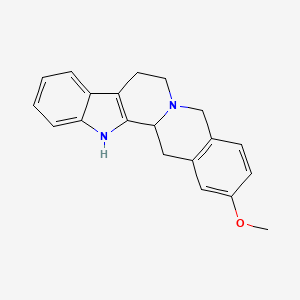
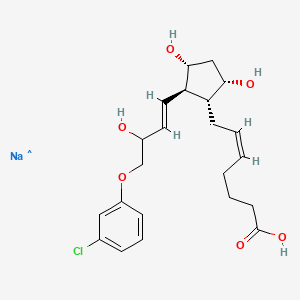
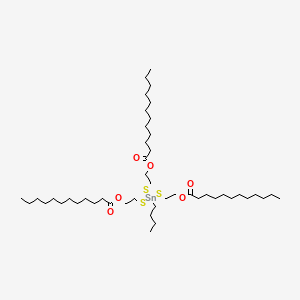
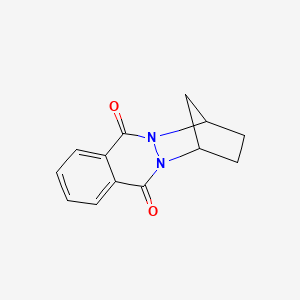
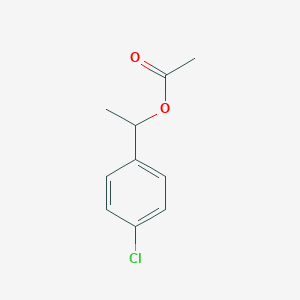
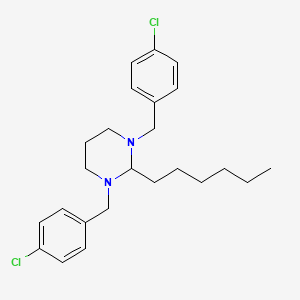
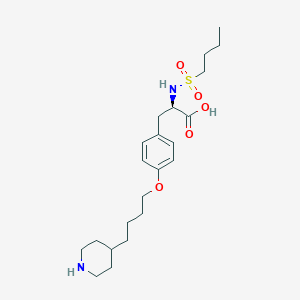
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
